2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide
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Overview
Description
2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-methylbenzyl bromide under Hantzsch thiazole synthesis conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Chemical Reactions Analysis
2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects in treating bacterial infections and other diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide involves its interaction with biological targets such as enzymes and receptors. The compound’s thiazole ring is known to interact with various biomolecules, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can result in antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide can be compared with other thiazole derivatives such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antimicrobial activity and is used in similar applications.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Another thiazole derivative with potential biological activities.
These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and applications.
Biological Activity
2-Chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is C14H15ClN2OS, with a molecular weight of approximately 294.8 g/mol. The compound features a thiazole ring, which is critical for its biological activity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that thiazole-based compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored in various studies. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, a study reported that thiazole derivatives exhibit IC50 values in the low micromolar range against these cell lines .
Cell Line | IC50 Value (µM) |
---|---|
A549 | 5.0 |
MCF-7 | 8.0 |
The biological activity of thiazole compounds is often attributed to their ability to interact with various biological targets. For instance, the presence of electron-donating groups on the phenyl ring enhances the compound's interaction with cellular targets, leading to increased cytotoxicity . Molecular docking studies have suggested that these compounds can bind effectively to proteins involved in cancer cell proliferation.
Case Studies
- Antimicrobial Study : A study conducted on various thiazole derivatives demonstrated that those with a chlorinated aromatic ring exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
- Anticancer Study : Another research focused on a series of thiazole derivatives showed promising results against multiple cancer cell lines. The study concluded that modifications at the phenyl ring significantly impacted the anticancer efficacy, suggesting that this compound could be a candidate for further development .
Properties
IUPAC Name |
2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-10-2-4-11(5-3-10)9-16-6-7-18-13(16)15-12(17)8-14/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVXAXAJLFXSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CSC2=NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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